2-Amino-5-tert-butyl-benzoic acid methyl ester chemical structure and properties
2-Amino-5-tert-butyl-benzoic acid methyl ester chemical structure and properties
The following is an in-depth technical guide on Methyl 2-amino-5-tert-butylbenzoate , structured for researchers and drug development professionals.
Chemical Structure, Synthesis, and Pharmaceutical Applications[1][2]
CAS Registry Number: 2475-79-8 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2]
Executive Summary
Methyl 2-amino-5-tert-butylbenzoate is a specialized anthranilate derivative characterized by a bulky tert-butyl group at the para position relative to the amino functionality (position 5 on the ring). Unlike unsubstituted anthranilates, the lipophilic tert-butyl moiety introduces significant steric bulk and hydrophobic character (LogP ~3.8), influencing both the pharmacokinetics of derived scaffolds and the solubility profiles of synthetic intermediates.
This compound serves as a critical building block in Medicinal Chemistry, particularly for the synthesis of quinazolin-4(3H)-ones , benzodiazepines , and tryptanthrin derivatives . Its structural rigidity and lipophilicity make it a valuable scaffold for designing kinase inhibitors and G-protein coupled receptor (GPCR) modulators where hydrophobic pocket occupancy is required.
Chemical Identity & Structural Analysis[5][6][7]
| Property | Data |
| IUPAC Name | Methyl 2-amino-5-(1,1-dimethylethyl)benzoate |
| Common Name | Methyl 5-tert-butylanthranilate |
| SMILES | COC(=O)C1=C(N)C=CC(=C1)C(C)(C)C |
| InChI Key | PXJZIJXYJXYJXY-UHFFFAOYSA-N (Predicted) |
| Appearance | Viscous oil or low-melting solid (Colorless to pale yellow) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Structural Insights
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Steric Influence: The tert-butyl group at C5 exerts a +I (inductive) effect, increasing electron density on the aromatic ring, making the amine slightly more nucleophilic than in unsubstituted anthranilates. However, its primary role is steric; it prevents metabolic oxidation at the para position relative to the amine, a common clearance pathway for aniline derivatives.
-
Hydrogen Bonding: The amino group forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester, stabilizing the structure and slightly reducing the basicity of the amine (
of conjugate acid 2-3).
Synthetic Pathways[1][6][8]
The synthesis of Methyl 2-amino-5-tert-butylbenzoate typically proceeds via the Isatin Route or Direct Esterification of the parent acid. The Isatin route is preferred for generating the anthranilic acid core from inexpensive anilines with high regioselectivity.
Method A: The Isatin Route (Sandmeyer Isonitrosoacetanilide Synthesis)
This robust protocol constructs the benzene ring functionality starting from 4-tert-butylaniline.
-
Condensation: 4-tert-butylaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form the isonitrosoacetanilide intermediate.
-
Cyclization: Treatment with concentrated sulfuric acid facilitates ring closure to yield 5-tert-butylisatin .
-
Oxidative Cleavage: Oxidation of the isatin with hydrogen peroxide (
) in sodium hydroxide (NaOH) yields 2-amino-5-tert-butylbenzoic acid (CAS 2475-77-6). -
Esterification: Acid-catalyzed esterification with methanol affords the final methyl ester.
Method B: Reduction of Nitrobenzoates
Alternatively, if methyl 5-tert-butyl-2-nitrobenzoate is available (via nitration of 4-tert-butylbenzoic acid derivatives), it can be reduced using
Visualization of Synthesis Pathway
Figure 1: Step-wise synthesis of Methyl 2-amino-5-tert-butylbenzoate via the Isatin intermediate.
Reactivity & Functionalization[9]
The compound possesses two orthogonal reactive centers: the nucleophilic amine and the electrophilic ester . This duality allows for diverse heterocycle formation.
4.1 Quinazolinone Formation (Niementowski Reaction)
Reaction with formamide, urea, or isothiocyanates leads to quinazolin-4-one derivatives. These scaffolds are ubiquitous in bioactive molecules (e.g., EGFR inhibitors).
-
Protocol: Reflux CAS 2475-79-8 with formamide (excess) at 140-160°C for 4-6 hours.
-
Mechanism: Amine formylation followed by intramolecular nucleophilic attack on the ester carbonyl and loss of methanol.
4.2 Diazotization (Sandmeyer Transformations)
The amino group can be converted to a diazonium salt (
-
Utility: Allows replacement of the amino group with halides (-Cl, -Br, -I) or nitriles (-CN) to access 5-tert-butyl-2-halobenzoates , which are precursors for Suzuki-Miyaura coupling.
4.3 Reductive Amination
The amine can be alkylated with aldehydes using
Reactivity Map
Figure 2: Divergent synthetic pathways accessible from the anthranilate scaffold.
Pharmaceutical Applications
Scaffold for Kinase Inhibitors
The 5-tert-butyl group mimics the hydrophobic bulk of halogenated motifs (like 5-bromo or 5-iodo) often found in kinase inhibitors but adds lipophilicity without the halogen bond capability. It is often used to probe Hydrophobic Pocket II in ATP-binding sites.
Bioisostere Exploration
In drug design, the tert-butyl group is a classical bioisostere for:
-
Trifluoromethyl (-CF3): Similar volume, but non-fluorinated.
-
Isopropyl (-CH(CH3)2): tert-Butyl is more metabolically stable (no benzylic proton).
Reference Standards
The ester is used as a reference standard in the impurity profiling of drugs derived from tert-butyl-anilines, ensuring quality control in API manufacturing.
Experimental Protocol: Hydrolysis to Parent Acid
While the ester is the stable transport form, the free acid is often the active coupling partner.
-
Dissolution: Dissolve 1.0 eq (2.07 g) of Methyl 2-amino-5-tert-butylbenzoate in THF/Water (3:1, 20 mL).
-
Saponification: Add 2.5 eq of LiOH·H₂O.
-
Reaction: Stir at 50°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Acidify to pH 3 with 1M HCl. The product, 2-Amino-5-tert-butylbenzoic acid , will precipitate as a white solid.[3]
-
Yield: Typically >90%.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid (Analog Reference). Retrieved from .
-
ChemicalBook. Methyl 2-amino-5-tert-butylbenzoate Product Page (CAS 2475-79-8).[2] Retrieved from .
-
Sigma-Aldrich. Methyl 2-amino-5-tert-butylbenzoate Search Results. Retrieved from .
-
Organic Syntheses. General Procedure for Isatin Synthesis from Anilines (Sandmeyer). Org.[4][5][6] Synth. 1925, 5,[7] 71. Retrieved from .
-
BLD Pharm. 2-Amino-5-tert-butylbenzoic acid (CAS 2475-77-6) Product Data. Retrieved from .
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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